molecular formula C23H26N2O B447879 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide

2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide

Cat. No.: B447879
M. Wt: 346.5g/mol
InChI Key: HJJUZTJVSDNPEK-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide is an organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring system substituted with a 3-methylphenyl group and an N,N-dipropylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution with 3-Methylphenyl Group: The quinoline derivative is then subjected to a Friedel-Crafts alkylation reaction using 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 3-methylphenyl group.

    Formation of the Carboxamide Moiety: The final step involves the reaction of the substituted quinoline with dipropylamine and a coupling reagent such as carbonyldiimidazole (CDI) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: 2-(3-carboxyphenyl)-N,N-dipropyl-4-quinolinecarboxamide.

    Reduction: 2-(3-methylphenyl)-N,N-dipropyl-1,2,3,4-tetrahydroquinolinecarboxamide.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The quinoline ring system is a common motif in many pharmacologically active compounds, and modifications of this structure can lead to the discovery of new drugs.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the carboxamide moiety can form hydrogen bonds with proteins, affecting their function and activity. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenyl)-N,N-dimethyl-4-quinolinecarboxamide
  • 2-(3-methylphenyl)-N,N-diethyl-4-quinolinecarboxamide
  • 2-(3-methylphenyl)-N,N-dipropyl-3-quinolinecarboxamide

Uniqueness

Compared to similar compounds, 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide is unique due to its specific substitution pattern and the presence of the dipropyl groups

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H26N2O

Molecular Weight

346.5g/mol

IUPAC Name

2-(3-methylphenyl)-N,N-dipropylquinoline-4-carboxamide

InChI

InChI=1S/C23H26N2O/c1-4-13-25(14-5-2)23(26)20-16-22(18-10-8-9-17(3)15-18)24-21-12-7-6-11-19(20)21/h6-12,15-16H,4-5,13-14H2,1-3H3

InChI Key

HJJUZTJVSDNPEK-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C

Origin of Product

United States

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